![molecular formula C6H12O6 B1443872 D-[1,2,3-13C3]Glucosa CAS No. 478529-32-7](/img/structure/B1443872.png)

D-[1,2,3-13C3]Glucosa

Descripción general

Descripción

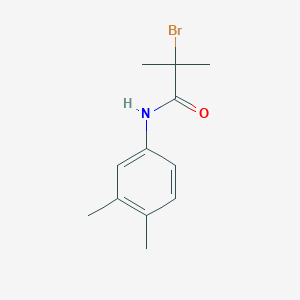

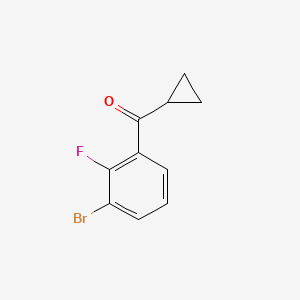

D-[1,2,3-13C3]Glucose is a labeled form of D-glucose, where three carbon atoms (C1, C2, and C3) are replaced with the carbon-13 isotope. This compound is primarily used in metabolic studies due to its ability to trace glucose pathways in biological systems. The molecular formula of D-[1,2,3-13C3]Glucose is C6H12O6, and it has a molecular weight of 183.14 g/mol .

Aplicaciones Científicas De Investigación

D-[1,2,3-13C3]Glucose is widely used in scientific research, including:

Chemistry: Used as a tracer in metabolic studies to understand glucose pathways.

Biology: Helps in studying cellular glucose uptake and metabolism.

Medicine: Used in diagnostic tools for diseases like diabetes and metabolic disorders.

Industry: Employed in the production of labeled compounds for research and development

Mecanismo De Acción

Target of Action

D-[1,2,3-13C3]Glucose, a labeled form of D-glucose, primarily targets the glucose transporters and enzymes involved in glucose metabolism . These include the sodium-dependent glucose transporter SGLT1 and GLUT2 (SLC2A2), which play predominant roles in intestinal transport of glucose into the circulation .

Mode of Action

D-[1,2,3-13C3]Glucose interacts with its targets in a similar manner to D-glucose. It is transported into cells via glucose transporters and is metabolized through glycolysis and other metabolic pathways . The 13C label allows for the tracking of glucose metabolism, providing valuable information about metabolic processes.

Biochemical Pathways

D-[1,2,3-13C3]Glucose participates in several biochemical pathways, including glycolysis and gluconeogenesis . In glycolysis, glucose is converted to pyruvic acid, providing the cell with ATP under anaerobic conditions and supplying precursors for the biosynthesis of proteins, lipids, nucleic acids, and polysaccharides . Gluconeogenesis, on the other hand, is a metabolic pathway that results in the generation of glucose from non-carbohydrate carbon substrates .

Pharmacokinetics

The pharmacokinetics of D-[1,2,3-13C3]Glucose is similar to that of D-glucose. It is absorbed from the digestive tract, distributed throughout the body, metabolized in cells, and the waste products are excreted .

Result of Action

The metabolism of D-[1,2,3-13C3]Glucose results in the production of energy and metabolic intermediates. It acts as an essential energy source for many organisms through aerobic or anaerobic respiration and fermentation . The 13C label allows for the tracking of these processes, providing valuable insights into cellular metabolism .

Action Environment

Environmental factors can influence the action of D-[1,2,3-13C3]Glucose. For instance, lifestyle factors such as diet and physical activity can affect glucose metabolism . Exposure to environmental pollutants has also been associated with an increased risk of type 2 diabetes, a disease characterized by impaired glucose metabolism . Therefore, the action, efficacy, and stability of D-[1,2,3-13C3]Glucose can be influenced by various environmental factors .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: D-[1,2,3-13C3]Glucose is synthesized through chemical methods. One common preparation method involves the use of 13C-labeled trans-dehydroxylosone (13C-labeled erythro-dihydromaltose), which undergoes a reduction reaction with a reducing agent to generate D-[1,2,3-13C3]Glucose .

Industrial Production Methods: Industrial production of D-[1,2,3-13C3]Glucose typically involves large-scale chemical synthesis using isotopically labeled precursors. The process is carefully controlled to ensure high purity and isotopic enrichment of the final product .

Análisis De Reacciones Químicas

Types of Reactions: D-[1,2,3-13C3]Glucose undergoes various chemical reactions, including:

Oxidation: It can be oxidized to gluconic acid using glucose oxidase.

Reduction: It can be reduced to sorbitol using sodium borohydride.

Substitution: It can participate in substitution reactions to form glycosides

Common Reagents and Conditions:

Oxidation: Glucose oxidase in the presence of oxygen.

Reduction: Sodium borohydride in aqueous solution.

Substitution: Acidic or basic catalysts for glycoside formation.

Major Products Formed:

Oxidation: Gluconic acid.

Reduction: Sorbitol.

Substitution: Various glycosides depending on the substituent used.

Comparación Con Compuestos Similares

D-Glucose-13C6: Labeled at all six carbon atoms.

D-Glucose-1-13C: Labeled at the first carbon atom.

D-Glucose-6-13C: Labeled at the sixth carbon atom

Uniqueness: D-[1,2,3-13C3]Glucose is unique due to its specific labeling at the first three carbon atoms, making it particularly useful for detailed metabolic studies that require tracking of early steps in glucose metabolism. This specificity allows for more precise analysis compared to other labeled glucose compounds .

Propiedades

IUPAC Name |

(3R,4S,5S,6R)-6-(hydroxymethyl)(2,3,4-13C3)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1/i4+1,5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-VJPMIEPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([13C@@H]([13C@H]([13CH](O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

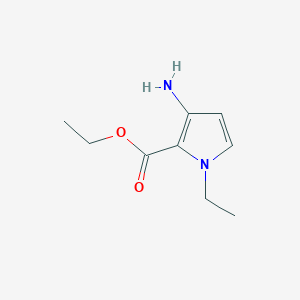

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-N,N-diethyl-acetamidine](/img/structure/B1443798.png)